

Spectroscopic Profile of 3-Chlorobutanamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobutanamide

Cat. No.: B2723049

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Introduction

3-Chlorobutanamide is a halogenated amide of interest in various chemical and pharmaceutical research domains. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and developmental pipelines. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Chlorobutanamide**. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for **3-Chlorobutanamide**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|------------------------|--------------------------------|------------------------|---------------------------------------|
| H-1 (CH ₃) | ~1.6 | Doublet (d) | ~6.5 |
| H-2 (CH ₂) | ~2.6 | Multiplet (m) | - |
| H-3 (CH) | ~4.4 | Multiplet (m) | - |
| H-4 (NH ₂) | ~6.0, ~6.5 | Broad Singlet (br s) | - |

¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|------------------------|--------------------------------|
| C-1 (CH ₃) | ~22 |
| C-2 (CH ₂) | ~45 |
| C-3 (CH) | ~55 |
| C-4 (C=O) | ~173 |

Infrared (IR) Spectroscopy

| Vibrational Mode | Predicted Absorption Range (cm ⁻¹) | Intensity |
|-----------------------|------------------------------------------------|---------------|
| N-H Stretch (Amide) | 3350 - 3180 | Strong, Broad |
| C-H Stretch (Alkyl) | 2980 - 2870 | Medium |
| C=O Stretch (Amide I) | ~1670 | Strong |
| N-H Bend (Amide II) | ~1640 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

The mass spectrum of **3-Chlorobutanamide** is expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of functional groups. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Predicted m/z Values for Major Fragments

| Fragment Ion | Structure | Predicted m/z | Notes |
|------------------------------|---------------------------------------|---------------|-------------------------------------------------------------------------------------|
| $[\text{M}]^+$ | $[\text{C}_4\text{H}_8\text{ClNO}]^+$ | 121/123 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| $[\text{M}-\text{Cl}]^+$ | $[\text{C}_4\text{H}_8\text{NO}]^+$ | 86 | Loss of a chlorine radical. |
| $[\text{M}-\text{CONH}_2]^+$ | $[\text{C}_3\text{H}_6\text{Cl}]^+$ | 77/79 | Alpha-cleavage with loss of the amide group. |
| $[\text{CONH}_2]^+$ | $[\text{CONH}_2]^+$ | 44 | Characteristic fragment for primary amides. [1] [2] |

Experimental Protocols

The following are detailed, standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **3-Chlorobutanamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[\[3\]](#)[\[4\]](#)

- For ^{13}C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[4]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-added to the solvent by the manufacturer).[4]

2. ^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0 ppm).
- Integrate the peaks to determine the relative proton ratios.

3. ^{13}C NMR Acquisition:

- Following ^1H NMR, switch the spectrometer to the ^{13}C nucleus frequency.
- Use a standard proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.[6]
- A wider spectral width is used compared to ^1H NMR.
- Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.
- Process the data similarly to the ^1H spectrum, with the TMS signal at 0 ppm as the reference.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

- As **3-Chlorobutanamide** is likely a solid at room temperature, the thin film method is appropriate.^[7]
- Dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane or acetone).^[7]
- Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[7]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.^[7]

2. IR Spectrum Acquisition:

- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).^{[8][9]}
- This causes the molecules to ionize and fragment.^{[8][9]}

2. Mass Analysis:

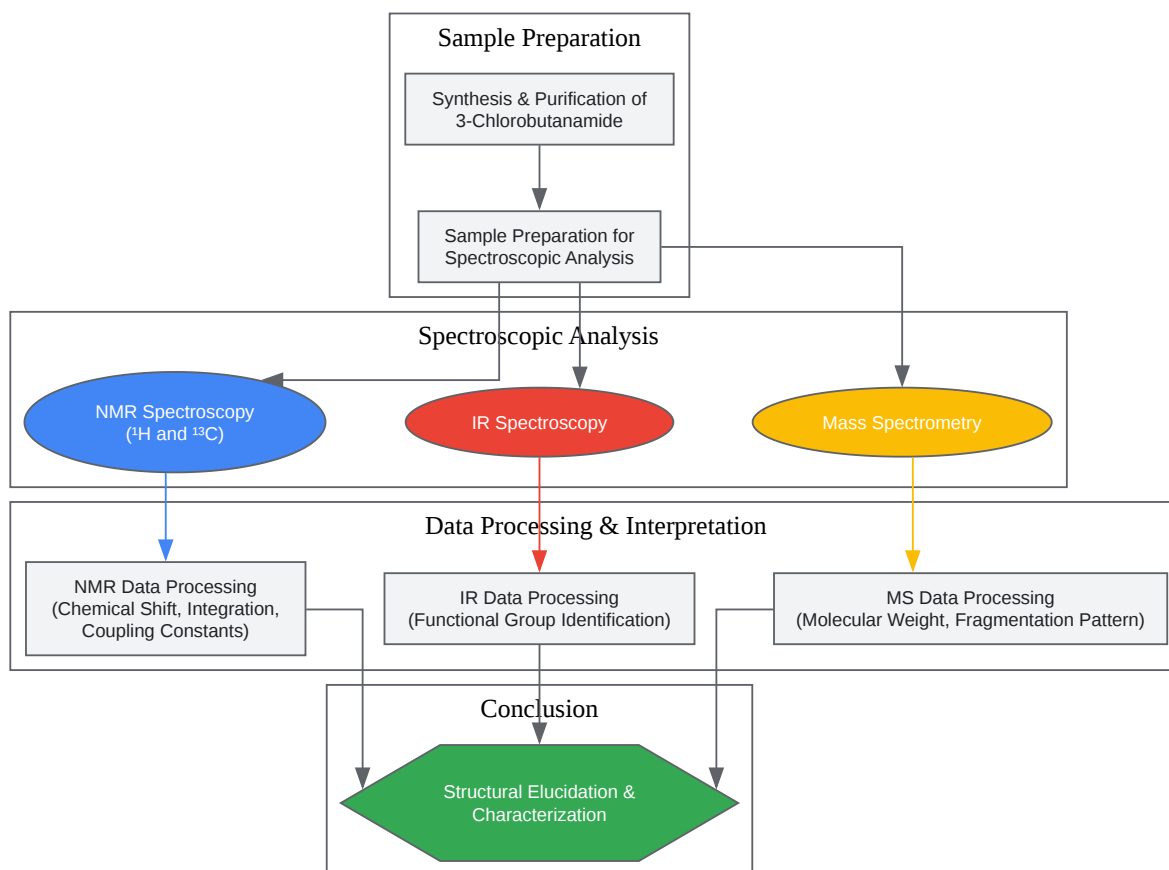
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection:

- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chlorobutanamide**.



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General workflow for the spectroscopic analysis of an organic compound.

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